

# 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline molecular structure

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## Compound of Interest

Compound Name: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B1372108

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An In-Depth Technical Guide to the Molecular Structure of **5-Bromo-2-nitro-4-(trifluoromethoxy)aniline**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of **5-Bromo-2-nitro-4-(trifluoromethoxy)aniline**, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its structural features, predictive spectroscopic signature, a logical synthetic pathway, and its potential as a versatile chemical building block.

## Core Molecular Identity and Physicochemical Properties

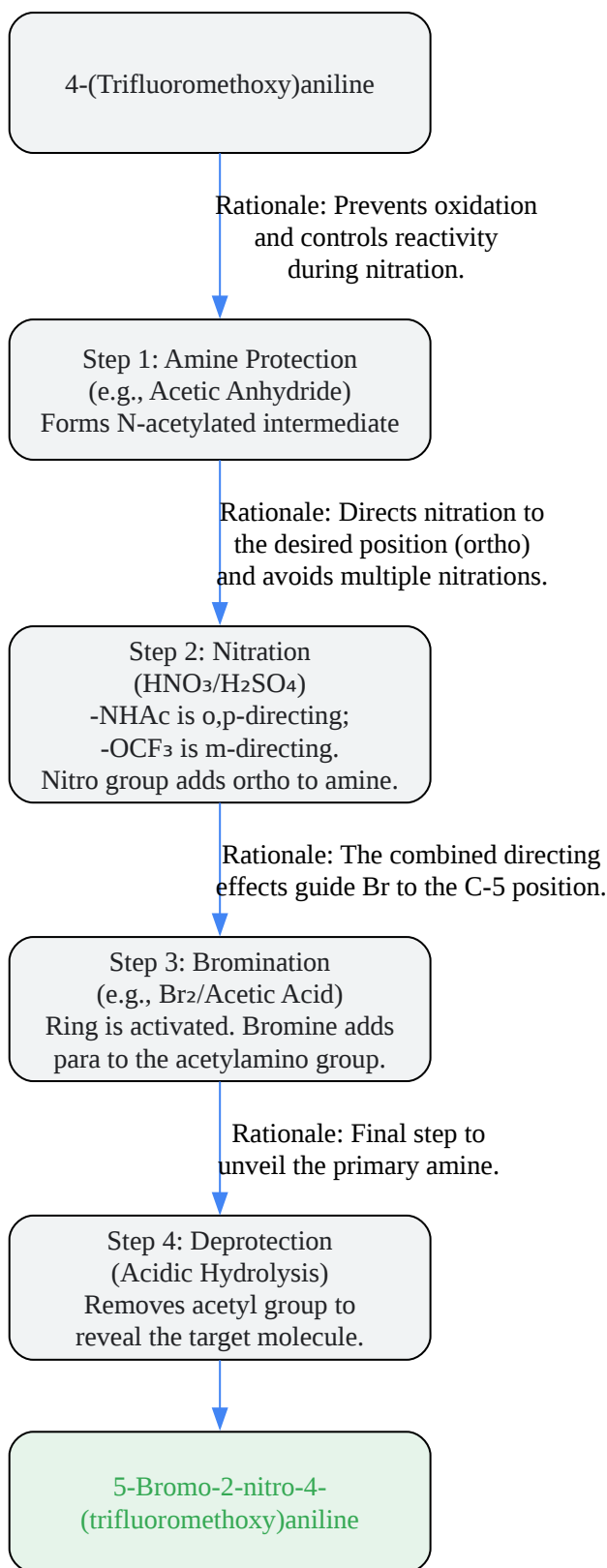
**5-Bromo-2-nitro-4-(trifluoromethoxy)aniline** is a substituted aniline derivative. Its utility in contemporary research stems from the unique electronic and steric properties conferred by its four distinct substituents on the benzene ring: an amine ( $-NH_2$ ), a nitro group ( $-NO_2$ ), a bromine atom ( $-Br$ ), and a trifluoromethoxy group ( $-OCF_3$ ). These groups provide multiple reactive handles for further chemical modification, making it a valuable intermediate in the synthesis of complex target molecules.<sup>[1]</sup>

The fundamental properties of this compound are summarized below.

Property	Value	Source
CAS Number	755030-18-3	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	301.02 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine	<a href="#">[4]</a>
Typical Purity	≥98%	<a href="#">[3]</a>
Primary Application	Chemical intermediate for organic synthesis, drug discovery	<a href="#">[1]</a> <a href="#">[2]</a>

## Structural Elucidation and Substituent Effects

The molecular architecture of **5-Bromo-2-nitro-4-(trifluoromethoxy)aniline** is key to its reactivity. The aniline core is substituted at positions 2, 4, and 5.



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